An In-depth Technical Guide to the Potential Mechanisms of Action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
An In-depth Technical Guide to the Potential Mechanisms of Action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component for a diverse range of biologically active compounds. While specific literature on the mechanism of action for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is not publicly available[1], the extensive research on its structural analogues provides a strong basis for predicting its potential biological targets and modes of action. This guide synthesizes the current understanding of pyrazolo[3,4-b]pyridine derivatives, offering insights into their potential as inhibitors of various kinases and enzymes. We will explore the key structural features that determine target specificity and delve into the experimental methodologies used to characterize their activity.
Introduction to the 1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle composed of a fused pyrazole and pyridine ring[2]. This structure is of significant interest to medicinal chemists due to its resemblance to purine bases, allowing it to function as a versatile scaffold for designing molecules that can interact with a wide array of biological targets[2]. The specific biological activity of a pyrazolo[3,4-b]pyridine derivative is dictated by the nature and position of its substituents[2][3]. The subject of this guide, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide, features methyl groups at positions 1 and 3, and a sulfonamide group at position 5. These substitutions are critical in determining its potential interactions with target proteins.
Potential Mechanisms of Action Based on Structural Analogs
The published literature on substituted 1H-pyrazolo[3,4-b]pyridine derivatives reveals their potential to inhibit several key families of enzymes, primarily protein kinases. The following sections detail the most probable mechanisms of action for a compound with the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide structure.
Inhibition of Protein Kinases
The pyrazolo[3,4-b]pyridine core is a common feature in numerous kinase inhibitors. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for kinase inhibition.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFR kinases[4][5]. FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers[4][5].
-
Mechanism: These inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of the FGFR kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade[4]. Immunoblot analysis has confirmed that these compounds suppress FGFR signaling in cancer cells[4].
Caption: Proposed mechanism of FGFR inhibition by a pyrazolo[3,4-b]pyridine derivative.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been developed as potent inhibitors of TBK1, a key regulator of the innate immune response[6]. Aberrant TBK1 activity is linked to autoimmune diseases and some cancers.
-
Mechanism: These compounds act as ATP-competitive inhibitors of TBK1. By blocking the kinase activity of TBK1, they prevent the phosphorylation and activation of downstream transcription factors, such as IRF3, which are essential for the production of type I interferons[6]. This effectively dampens the inflammatory response mediated by TBK1 signaling.
The pyrazolo[3,4-b]pyridine scaffold has been utilized to design inhibitors of TRK family kinases (TRKA, TRKB, and TRKC)[7][8]. TRKs are receptor tyrosine kinases involved in neuronal development and function, and their fusion with other genes can lead to oncogenic drivers in various cancers.
-
Mechanism: Similar to other kinase inhibitors, these derivatives compete with ATP for binding to the kinase domain of TRK proteins. This inhibition blocks the activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for the survival and proliferation of cancer cells driven by TRK fusions[7].
Inhibition of Other Enzymes
Beyond kinases, the pyrazolo[3,4-b]pyridine core has been adapted to target other classes of enzymes.
Potent inhibitors of human NAMPT containing the 1H-pyrazolo[3,4-b]pyridine core have been identified through structure-based design[9]. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular metabolism and redox reactions.
-
Mechanism: These compounds inhibit NAMPT, leading to the depletion of intracellular NAD+ levels. This disruption of cellular metabolism can induce apoptosis in rapidly dividing cancer cells, which have a high demand for NAD+. This mechanism has shown in vivo efficacy in mouse xenograft tumor models[9].
The sulfonamide moiety in 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide strongly suggests potential activity as a carbonic anhydrase inhibitor. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to inhibit various isoforms of carbonic anhydrase[10][11].
-
Mechanism: Sulfonamide-based inhibitors typically bind to the zinc ion in the active site of carbonic anhydrases. This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation and other physiological processes[10].
Experimental Protocols for Characterization
To definitively determine the mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide, a series of in vitro and in vivo experiments would be necessary.
In Vitro Kinase and Enzyme Inhibition Assays
A panel of kinase and enzyme assays would be the primary step to identify the biological target.
Step-by-Step Protocol for a Kinase Inhibition Assay (e.g., FGFR):
-
Reagents and Materials: Recombinant human FGFR kinase, ATP, a suitable peptide substrate, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assays
Cell-based assays are crucial for confirming the on-target activity of the compound in a biological context.
Step-by-Step Protocol for a Cell Proliferation Assay:
-
Cell Culture: Culture a cancer cell line known to be dependent on the target of interest (e.g., an FGFR-driven cancer cell line).
-
Treatment: Seed the cells in a 96-well plate and treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Efficacy Studies
If in vitro and cellular assays show promising results, the efficacy of the compound would be tested in animal models.
Step-by-Step Protocol for a Xenograft Mouse Model Study:
-
Model Establishment: Implant human tumor cells (from a responsive cell line) into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with the test compound or a vehicle control.
-
Monitoring: Monitor tumor growth over time by measuring tumor volume. Also, monitor the general health and body weight of the mice.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against their respective targets, providing a benchmark for the potential potency of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide.
| Compound Class | Target | IC50 / EC50 | Reference |
| 1H-pyrazolo[3,4-b]pyridine | FGFR1 | 0.9 nM | [4] |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 nM | [6] |
| 1H-pyrazolo[3,4-b]pyridine | TRKA | 56 nM | [7] |
| 1H-pyrazolo[3,4-b]pyridine | NAMPT | < 10 nM (cellular) | [9] |
| Pyrazolo[4,3-c]pyridine sulfonamide | hCA I | Kᵢ = 9.8 nM | [10] |
Conclusion
While the precise mechanism of action for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide remains to be experimentally determined, the extensive body of research on the 1H-pyrazolo[3,4-b]pyridine scaffold provides a strong foundation for predicting its potential biological activities. The presence of the sulfonamide group strongly suggests a potential role as a carbonic anhydrase inhibitor. However, the core scaffold is also a well-established kinase inhibitor pharmacophore. Therefore, it is highly probable that this compound functions as an inhibitor of one or more protein kinases, such as FGFR, TBK1, or TRK, or as an inhibitor of carbonic anhydrase or NAMPT. Definitive characterization will require a systematic evaluation using the in vitro and in vivo methodologies outlined in this guide. The versatility of the pyrazolo[3,4-b]pyridine core continues to make it a valuable starting point for the development of novel therapeutic agents.
References
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-sulfonamide. PubChem. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide. NextSDS. [Link]
-
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]
-
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride. NextSDS. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint. ACS Publications. [Link]
-
(PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]
Sources
- 1. PubChemLite - 1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-sulfonamide (C8H10N4O2S) [pubchemlite.lcsb.uni.lu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
